molecular formula C20H18ClN3O5S B12173005 3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12173005
M. Wt: 447.9 g/mol
InChI Key: CCXZQBVCAZOLDC-UHFFFAOYSA-N
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Description

This compound belongs to the quinazoline-4(3H)-one class, characterized by a bicyclic aromatic core (quinazoline) with a ketone group at position 2. Key structural features include:

  • 3-(3-Chloro-4-methoxyphenyl) substituent: Provides steric bulk and electron-withdrawing effects due to chlorine and methoxy groups.
  • N-(1,1-dioxidotetrahydrothiophen-3-yl) carboxamide: The sulfone (dioxido) group enhances polarity and metabolic stability compared to non-oxidized sulfur analogs.
  • 4-oxo-3,4-dihydroquinazoline core: Facilitates hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition or receptor binding .

Potential applications include inhibition of soluble epoxide hydrolase (sEH) or kinases, inferred from structural analogs in and .

Properties

Molecular Formula

C20H18ClN3O5S

Molecular Weight

447.9 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxothiolan-3-yl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C20H18ClN3O5S/c1-29-18-5-3-14(9-16(18)21)24-11-22-17-8-12(2-4-15(17)20(24)26)19(25)23-13-6-7-30(27,28)10-13/h2-5,8-9,11,13H,6-7,10H2,1H3,(H,23,25)

InChI Key

CCXZQBVCAZOLDC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4CCS(=O)(=O)C4)Cl

Origin of Product

United States

Biological Activity

The compound 3-(3-chloro-4-methoxyphenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes available research findings regarding the biological activity of this compound, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The structural complexity of this compound is significant, featuring a quinazoline core with various substituents that contribute to its biological activity. The molecular formula is C15H14ClN3O3SC_{15}H_{14}ClN_{3}O_{3}S, and it has a molecular weight of approximately 351.80 g/mol. The presence of a chloro and methoxy group on the phenyl ring enhances its lipophilicity, potentially improving cell membrane permeability.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), prostate (PC3), and colorectal (HT-29) cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

A study evaluating a series of quinazoline derivatives demonstrated that compounds with similar structural features to our compound exhibited significant cytotoxicity:

CompoundCell LineIC50 (µM)
A1MCF-710
A2PC312
A3HT-2915

These results suggest that modifications to the quinazoline structure can lead to enhanced anticancer activity, with IC50 values indicating effective doses for inhibiting cell growth .

The biological activity of quinazoline derivatives may be attributed to several mechanisms:

  • Inhibition of Kinases : Quinazoline compounds often act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival and proliferation. Screening against a panel of kinases has shown that certain derivatives stabilize kinase proteins, leading to reduced activity in cancer cells .
  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to programmed cell death in malignant cells .
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at specific phases (G1/S or G2/M), further contributing to their cytotoxic effects against cancer cells .

Antimicrobial Activity

In addition to anticancer properties, some studies have suggested that quinazoline derivatives possess antimicrobial effects against various pathogens. The thiazole component in related compounds has been noted for its antibacterial and antifungal activities, suggesting potential applications in treating infections alongside cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Modifications
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Relevance
Target Compound 4-oxo-3,4-dihydroquinazoline 3-(3-chloro-4-methoxyphenyl), N-(1,1-dioxidotetrahydrothiophen-3-yl) carboxamide ~443.87 (estimated) Likely sEH/kinase inhibitor (inferred)
Methyl 2-((2-chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate () 4-oxo-3,4-dihydroquinazoline 2-(2-chlorobenzylthio), 3-phenyl, methyl ester ~425.90 sEH inhibitor; thioether reduces polarity
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine () Quinazolinamine Morpholinylpropoxy, chloro-fluorophenyl 446.90 Kinase-targeted therapy (e.g., EGFR inhibition)

Key Observations :

  • The target compound’s sulfone group improves solubility and oxidative stability compared to the thioether in ’s compound .
  • The morpholinylpropoxy group in ’s compound enhances cellular permeability but may increase metabolic liability versus the target’s tetrahydrothiophen-3-yl sulfone .
Functional Group Analysis
  • Carboxamide vs. Ester: The target’s carboxamide (vs.
  • Sulfone vs. Sulfide/Sulfanylidene : The 1,1-dioxidotetrahydrothiophen moiety in the target compound confers resistance to enzymatic degradation compared to sulfanylidene derivatives (e.g., ’s 2-sulfanylidene analogs) .
  • Chloro vs. Fluoro Substituents : ’s 3-chloro-4-fluorophenyl group may enhance halogen bonding, whereas the target’s 3-chloro-4-methoxyphenyl balances hydrophobicity and steric effects .

Research Findings and Limitations

  • Synthetic Feasibility : The target compound’s tetrahydrothiophen-3-yl sulfone requires multi-step oxidation, increasing synthesis complexity compared to ’s thioether .
  • Thermodynamic Stability : Quantum chemical studies (e.g., ) suggest that electron-withdrawing groups (chloro, sulfone) stabilize the quinazoline core via resonance, reducing reactivity .
  • Toxicity Considerations: No direct toxicity data exist for the target compound, but analogs with sulfone groups (e.g., ) show lower cytotoxicity than sulfide derivatives .

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